7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Overview
Description
“7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core with a chlorine atom at the 7-position . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis
The compound has a molecular weight of 152.58 . It has a predicted boiling point of 335.8±22.0 °C and a predicted density of 1.425±0.06 g/cm3 . The storage temperature should be at room temperature, in a dark place, and sealed in dry .Scientific Research Applications
Synthesis of Heterocyclic Compounds
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde serves as a building block in the synthesis of pyrazolo[4,3-c]pyridines and other heterocycles, which are valuable for their potential biological activities. For instance, it has been employed in Sonogashira-type reactions to generate pyrazolo[4,3-c]pyridines, showcasing its utility in constructing complex molecules with potential applications in medicinal chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).
Material Synthesis and Characterization
The compound is also instrumental in the development of materials science, particularly in the formation of novel organic frameworks. Through various synthetic strategies, including nucleophilic substitutions and cyclization reactions, this aldehyde is transformed into molecules with unique properties suitable for material science applications. Its role in forming indole derivatives indicates its versatility in synthesizing compounds with potential optoelectronic properties (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Structural and Spectroscopic Studies
Structural and spectroscopic analyses of derivatives of this compound have provided insights into their chemical behavior and interaction patterns. For example, single crystal X-ray analysis and vibrational spectroscopic studies have been conducted on related compounds to understand their molecular geometry, electronic structure, and intermolecular interactions. These studies are crucial for the design of molecules with desired physical and chemical properties (Morzyk-Ociepa, Szmigiel, Turowska-Tyrk, & Michalska, 2017).
Catalyst Development
Research on this compound derivatives has extended to catalyst development, where these compounds are used as ligands or intermediates in catalytic systems. These catalysts are applied in various chemical transformations, including coupling reactions, highlighting the compound's role in facilitating environmentally friendly and efficient synthetic methodologies (Singh, Saleem, Pal, & Singh, 2017).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
It has been used in the suzuki–miyaura cross-coupling reaction , which suggests that it may interact with its targets through a similar mechanism. This involves the formation of highly stable monoligated catalytic species, facilitating the coupling reaction .
Biochemical Pathways
It is known that similar compounds have been used in the prevention and treatment of disorders involving elevated plasma blood glucose , suggesting that they may affect pathways related to glucose metabolism.
Pharmacokinetics
Its molecular weight (15258 g/mol) and LogP value (183) suggest that it may have good bioavailability .
Result of Action
Similar compounds have shown potential as anti-inflammatory agents, thrombin inhibitors, and kinase inhibitors .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization . These cellular effects highlight the compound’s potential as a research tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall health . For instance, high doses of the compound have been associated with toxic effects, such as liver damage and altered metabolic activity . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it has been shown to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and metabolism . Understanding the transport and distribution of the compound is important for designing experiments and interpreting results in biochemical research.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins. Additionally, the compound can be directed to the mitochondria, where it can influence metabolic activity and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEFBOMMWQHIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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